N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5/c1-14(2)20-12(18)10(13(19)21-14)7-16-11(17)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILFBOQDZSBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148051 | |
| Record name | N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477885-71-5 | |
| Record name | N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477885-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzoic acid with a dioxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorobenzamide group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The 4-fluoro substituent in the target compound is critical for electronic and steric modulation. Key analogs and their properties are compared below:
Key Observations :
- Electronic Effects : The electron-withdrawing fluoro and chloro groups increase electrophilicity at the benzamide carbonyl, enhancing reactivity in nucleophilic substitutions. In contrast, the methoxy group (electron-donating) reduces electrophilicity but improves solubility .
- Biological Relevance : Fluorinated analogs are often prioritized in drug discovery due to improved metabolic stability and bioavailability .
Core Structure Modifications
Variations in the dioxane-dione core or linker groups significantly alter physicochemical properties:
Sulfonamide vs. Benzamide Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analog | 4-Methoxy Analog |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 1.2 |
| Aqueous Solubility | Low | Very low | Moderate |
| Melting Point | Not reported | Not reported | -20°C (storage) |
Notes:
Biological Activity
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
The compound's chemical formula is , with a molecular weight of 288.22 g/mol. It features a complex structure that includes a dioxane ring and an amide group, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZUCNEQWNIJKOIV-KGVSQERTSA-N |
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for certain GPCRs, which play crucial roles in signal transduction pathways. It may modulate intracellular signaling cascades by influencing the activity of these receptors .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and responses.
- Cellular Effects : The compound may induce changes in cellular calcium levels and affect processes such as proliferation and apoptosis through its receptor interactions .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| N-(4-Fluorobenzyl)-N'-methylurea | Anticancer | 25 |
| 2-Dimethylamino-N-(4-chlorobenzyl)acetamide | Anti-inflammatory | 15 |
| N-(benzyl)-N'-methylurea | Cytotoxic | 20 |
Q & A
Q. What are the standard synthetic protocols for preparing N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide?
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene scaffold. A common methodology employs carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for amide bond formation. Reaction conditions (e.g., anhydrous solvents, 0–5°C for reagent addition, room temperature for coupling) are critical to minimize side reactions. Purification often utilizes column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm carbonyl stretching vibrations (e.g., C=O at ~1700–1750 cm⁻¹ for dioxane and benzamide moieties).
- ¹H-NMR for resolving methyl groups (2,2-dimethyl) and aromatic protons (4-fluorobenzamide).
- Elemental analysis to verify stoichiometric purity. Advanced characterization may require ¹³C-NMR or X-ray crystallography for structural elucidation .
Q. What purity assessment methods are recommended post-synthesis?
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are standard for assessing purity. Elemental analysis provides quantitative validation of C, H, N, and F content. For crystalline samples, X-ray diffraction (XRD) can confirm phase purity .
Advanced Research Questions
Q. How can crystallographic data refinement challenges be addressed for this compound's structural analysis?
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for handling high-resolution data or twinned crystals. Strategies include:
Q. What strategies resolve contradictions in fluorescence intensity measurements under varying experimental conditions?
Fluorescence intensity discrepancies (e.g., solvent polarity, pH effects) require systematic optimization:
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance quantum yield compared to protic solvents.
- pH titration : Identify optimal pH (e.g., pH 5–7 for stability) using buffer systems.
- Statistical validation : Calculate LOD (limit of detection) and LOQ (limit of quantification) to assess reproducibility. For example, R.S.D.% < 2% indicates acceptable precision .
Q. How does the compound serve as an intermediate in synthesizing pharmacologically active quinolone derivatives?
The 2,2-dimethyl-4,6-dioxo-1,3-dioxane moiety acts as a precursor for thermolysis reactions. Under controlled heating, it undergoes cyclization with aryl amines to form 4(1H)-quinolone scaffolds, which are pharmacologically relevant for anticancer and antimalarial agents. Reaction conditions (e.g., solvent, temperature ramp rate) must be optimized to avoid decomposition .
Q. What computational methods support the interpretation of this compound's electronic structure and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electron density distributions (e.g., fluorobenzamide’s electron-withdrawing effect).
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. PubChem-derived data (e.g., InChI keys) enables cross-referencing with experimental spectra .
Q. How to analyze non-covalent interactions in the crystal lattice using Hirshfeld surface analysis?
Hirshfeld surfaces (generated via CrystalExplorer) quantify intermolecular interactions (e.g., C–H···O, π-π stacking). For this compound:
Q. What role does the fluorobenzamide moiety play in biological activity?
The 4-fluorobenzamide group enhances lipophilicity and membrane permeability, critical for cellular uptake. In anticancer studies, fluorinated analogs exhibit improved binding to kinase ATP pockets (e.g., EGFR inhibition). SAR (structure-activity relationship) studies suggest substituting the fluorine atom with bulkier halogens modulates selectivity .
Q. How are reaction intermediates monitored in multi-step syntheses involving this compound?
Techniques include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
